Ingenol

Descripción general

Descripción

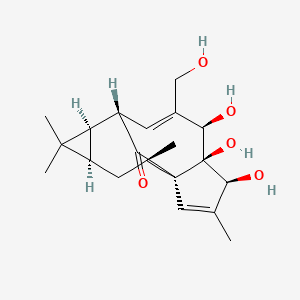

Ingenol es un compuesto diterpenoide que se encuentra de forma natural en la savia de la planta Euphorbia peplus. Es conocido por su estructura única y sus significativas actividades biológicas, incluyendo propiedades anticancerígenas y anti-VIH . This compound es el miembro fundamental de los diterpenos ingenanos, caracterizado por un sistema de anillos bicíclicos[4.4.1]undecanos altamente oxigenado .

Aplicaciones Científicas De Investigación

Ingenol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Ingenol ejerce sus efectos a través de múltiples mecanismos:

Activación de la proteína quinasa C: this compound activa la proteína quinasa C, lo que lleva a la modulación de varias vías de señalización, incluyendo la activación de Ras/Raf/MAPK y p38.

Inducción de la apoptosis: this compound induce la apoptosis en las células cancerosas a través de la disrupción de la membrana plasmática y la hinchazón mitocondrial.

Citotoxicidad mediada por neutrófilos: this compound estimula la citotoxicidad celular dependiente de anticuerpos mediada por neutrófilos, lo que ayuda a eliminar las células tumorales residuales.

Análisis Bioquímico

Biochemical Properties

Ingenol interacts with various biomolecules, primarily through its role as an agonist for intracellular protein kinase C (PKC) . PKC is a family of protein kinases that play central roles in cellular functions such as cell differentiation, proliferation, apoptosis, motility, adhesion, invasion, and metastasis . This compound’s interaction with PKC is believed to be a key factor in its biochemical activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity . These effects are particularly notable in the treatment of actinic keratosis, a condition characterized by rough spots caused by long-term sun exposure .

Molecular Mechanism

It is believed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, this compound has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been observed in several studies. For instance, this compound mebutate gel applied once-daily for two or three consecutive days has been shown to be significantly more effective than placebo at clearing actinic keratoses .

Dosage Effects in Animal Models

Phase 2 dose-escalation studies showed a dose–response effect with this compound, concluding that appropriate dosage of this compound mebutate on the trunk and extremities is 0.05% concentration gel on two consecutive days .

Metabolic Pathways

This compound is involved in several metabolic pathways. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of this compound in rat .

Transport and Distribution

This compound mebutate, a derivative of this compound, has been shown to pass the stratum corneum barrier and penetrate to exert its pharmacological effects in the dermis and hypodermis .

Subcellular Localization

Given its role as an activator of PKC, it can be inferred that this compound likely localizes to the areas where PKC is found, which includes the cytosol and cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de ingenol es un proceso complejo debido a su intrincada estructura. Una ruta sintética notable implica una síntesis de 14 pasos a partir de (+)-3-careno . Esta síntesis incluye pasos clave como la reacción de De Mayo, la reordenación de Wagner-Meerwein y la metástasis de cierre de anillo . El proceso requiere un control preciso de las condiciones de reacción para lograr la estereoquímica deseada y las transformaciones del grupo funcional.

Métodos de producción industrial: La producción industrial de this compound es un desafío debido a su estructura compleja y su baja abundancia natural. Los métodos actuales se centran en optimizar las rutas sintéticas para aumentar el rendimiento y la eficiencia. El desarrollo de metodologías sintéticas escalables es crucial para la producción comercial de this compound y sus derivados .

Análisis De Reacciones Químicas

Ingenol experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede ser oxidado para formar varios derivados oxigenados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La reducción de this compound puede llevar a la formación de derivados menos oxigenados. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir epóxidos y cetonas, mientras que la reducción puede producir alcoholes y alcanos.

Comparación Con Compuestos Similares

Ingenol es único entre los diterpenoides debido a su estructura altamente oxigenada y su estereoquímica trans-intrabridgehead . Los compuestos similares incluyen:

La estructura única de this compound y sus actividades biológicas lo convierten en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Ingenol is a natural compound derived from the sap of the Euphorbia peplus plant, known for its medicinal properties, particularly in dermatology. The most studied derivative, this compound mebutate, has gained attention as a topical treatment for actinic keratosis, a precancerous skin condition. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile.

Activation of Protein Kinase C (PKC)

This compound mebutate acts primarily through the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth and apoptosis. The activation of PKC leads to:

- Induction of Cell Death : this compound induces both necrosis and apoptosis in tumor cells. Studies have shown that it disrupts plasma membrane integrity, resulting in calcium influx and subsequent mitochondrial dysfunction .

- Immune Response Activation : this compound enhances the immune response by promoting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which attract neutrophils to the treatment site .

Cytotoxic Effects

This compound has demonstrated significant cytotoxic effects on various tumor-derived cell lines. In vitro studies indicate that this compound mebutate can effectively inhibit the growth of squamous cell carcinoma (SCC) and melanoma cells . The compound's ability to induce pronounced cell death and immune responses has led to its classification as a first-in-class drug for treating skin cancers.

Treatment of Actinic Keratosis

Clinical trials have established the efficacy of this compound mebutate in treating actinic keratosis. A summary of key clinical trial findings is presented below:

| Study | Treatment | Complete Clearance (%) | Partial Clearance (%) |

|---|---|---|---|

| Study 1 | This compound 0.015% (n=135) | 37% (50/135) | 60% (81/135) |

| Vehicle (n=134) | 2% (3/134) | 7% (9/134) | |

| Study 2 | This compound 0.015% (n=142) | 47% (67/142) | 68% (96/142) |

| Vehicle (n=136) | 5% (7/136) | 8% (11/136) |

These results illustrate that this compound mebutate significantly outperforms placebo treatments in clearing actinic keratoses .

Case Studies on Nonmelanoma Skin Cancers

A Phase I/II study reported a complete clinical response rate of 75% for intraepidermal squamous cell carcinoma after treatment with this compound mebutate. However, this rate decreased to 50% after a follow-up period of 15 months . Despite the small sample size, these findings suggest potential for this compound in treating various nonmelanoma skin cancers.

Safety Profile

While this compound mebutate is effective, safety concerns have emerged. A preliminary safety study indicated an increased incidence of skin tumors among patients treated with this compound compared to those receiving alternative treatments like imiquimod cream . This highlights the need for careful patient selection and monitoring during treatment.

Propiedades

IUPAC Name |

(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBVPUXQAPLADL-POYOOMFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30220-46-3 | |

| Record name | Ingenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.